molecular formula C20H18F3N3O B2979050 2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile CAS No. 1424746-75-7

2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile

Cat. No.: B2979050
CAS No.: 1424746-75-7
M. Wt: 373.379
InChI Key: UIRLGQBGIPICOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Expansion and Synthetic Utility

The research on compounds related to 2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile focuses on exploring their synthetic utility in creating various heterocyclic structures. For instance, the ring expansion of 2-(α-hydroxyalkyl)azetidines has been shown to lead to the stereospecific formation of 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves the rearrangement of azetidines, which can incorporate added nucleophiles at specific positions, providing a method for the functionalization of pyrrolidines (Durrat et al., 2008).

Heterocyclic Synthesis from Enaminonitriles

Enaminonitriles serve as key intermediates in the synthesis of diverse heterocyclic compounds. Starting from specific dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl carbonohydrazonoyl dicyanide, researchers have developed methodologies to create various azo-acylonitrile derivatives, antipyrine derivatives, and pyrimidine derivatives. These compounds exhibit a range of biological activities and are characterized by their unique structural features (Fadda et al., 2012).

Azetidine and Aziridine as Dipoles in Cycloaddition Reactions

Azetidines and aziridines have been used as dipoles in formal [3+2] and [4+2] cycloaddition reactions. For example, silylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates to generate various heterocyclic products. This demonstrates the potential of using azetidine derivatives in synthesizing complex cyclic structures through cycloaddition reactions (Yadav & Sriramurthy, 2005).

Properties

IUPAC Name

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-9-15(10-16(12-24)19(27)25-7-4-8-25)14(2)26(13)18-6-3-5-17(11-18)20(21,22)23/h3,5-6,9-11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRLGQBGIPICOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.